Iminodibenzyl Iminodibenzyl Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
10,11-Dihydro-5H-dibenzo[b,f]azepine is a metabolite of the tricyclic antidepressant, Imipramine. 10,11-Dihydro-5H-dibenzo[b,f]azepine can be used as a chromogenic probe for the quantification of hydrogen peroxide and glucose.
Brand Name: Vulcanchem
CAS No.: 494-19-9
VCID: VC21335975
InChI: InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2
SMILES: C1CC2=CC=CC=C2NC3=CC=CC=C31
Molecular Formula: C14H13N
Molecular Weight: 195.26 g/mol

Iminodibenzyl

CAS No.: 494-19-9

VCID: VC21335975

Molecular Formula: C14H13N

Molecular Weight: 195.26 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Iminodibenzyl - 494-19-9

Description

Iminodibenzyl, with the CAS number 494-19-9, is a biochemical reagent used in life science research. It is a heterocyclic compound with a molecular formula of C₁₄H₁₃N and a molecular weight of 195.26 g/mol. Iminodibenzyl is known for its applications in organic synthesis and as a precursor in the production of various pharmaceuticals.

Synthesis of Iminodibenzyl

Iminodibenzyl can be synthesized through several methods:

  • Reaction of Benzylamine with Benzaldehyde: This involves the use of an acid catalyst such as hydrochloric acid or sulfuric acid. The imine intermediate formed is then reduced using sodium borohydride or lithium aluminum hydride.

  • Cyclization of N-Benzylideneaniline: This method involves cyclization with phosphorous oxychloride followed by reduction with zinc powder and hydrochloric acid.

Applications of Iminodibenzyl

Iminodibenzyl has diverse applications in medicine and chemistry:

  • Pharmaceutical Synthesis: It serves as a precursor for synthesizing dibenzazepine derivatives like clozapine, loxapine, and amoxapine, which are used as antipsychotics and antidepressants.

  • Cancer Research: Recent studies have shown that iminodibenzyl can inhibit cancer cell migration and induce apoptosis by reprogramming COX-2 activity, offering potential in cancer therapy .

  • Organic Synthesis: Used as a reagent in synthesizing other organic compounds, such as N-benzylideneanilines, which are intermediates in dye and pigment production.

Applications Table

Application AreaDescription
Pharmaceutical SynthesisPrecursor for antipsychotics and antidepressants like clozapine and amoxapine.
Cancer ResearchInhibits cancer cell migration and induces apoptosis by reprogramming COX-2 activity.
Organic SynthesisReagent in synthesizing N-benzylideneanilines for dyes and pigments.

Research Findings

Recent research highlights the potential of iminodibenzyl in cancer therapy. Studies have demonstrated that iminodibenzyl can redirect COX-2 activity to produce anti-cancer effects by inhibiting delta-5-desaturase (D5D) and promoting the production of 8-hydroxyoctanoic acid (8-HOA), leading to reduced HDAC activity and activation of the intrinsic apoptosis pathway . Additionally, iminodibenzyl has been shown to decrease cancer cell migration by affecting markers related to epithelial-mesenchymal transition.

CAS No. 494-19-9
Product Name Iminodibenzyl
Molecular Formula C14H13N
Molecular Weight 195.26 g/mol
IUPAC Name 6,11-dihydro-5H-benzo[b][1]benzazepine
Standard InChI InChI=1S/C14H13N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-8,15H,9-10H2
Standard InChIKey ZSMRRZONCYIFNB-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2NC3=CC=CC=C31
Canonical SMILES C1CC2=CC=CC=C2NC3=CC=CC=C31
Appearance Off-White to Pale Green Solid
Melting Point 105-107°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 10,11-Dihydro-5H-dibenzo[b,f]azepine; 10,11-Dihydrodibenz[b,f]azepine; 2,2’-Iminobibenzyl; 2,2’-Iminodibenzyl; Iminobibenzyl; Iminodibenzyl; NSC 72110
PubChem Compound 10308
Last Modified Aug 15 2023

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